Kaempferol 4'-glucoside

Overview

Description

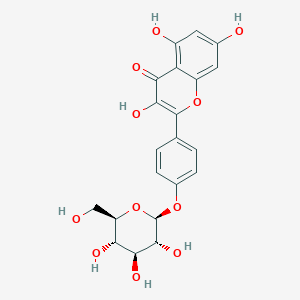

Kaempferol 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid with numerous health benefits. Kaempferol 4’-glucoside is characterized by the presence of a glucose molecule attached to the 4’ position of the kaempferol structure. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 4’-glucoside typically involves the glycosylation of kaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the 4’ hydroxyl group of kaempferol. This reaction is usually carried out in an aqueous medium at a controlled temperature and pH to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of kaempferol 4’-glucoside can be achieved through biotechnological approaches, such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the glycosyltransferase enzyme, which then catalyzes the glycosylation of kaempferol. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 4’-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert kaempferol 4’-glucoside to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrokaempferol 4’-glucoside.

Substitution: Alkylated or acylated derivatives of kaempferol 4’-glucoside.

Scientific Research Applications

Chemical and Biological Research

1. Chemistry:

- Model Compound: Kaempferol 4'-glucoside serves as a model compound for studying glycosylation reactions and synthesizing flavonoid glycosides. It provides insights into the chemical behavior of flavonoids in various conditions .

- Analytical Studies: It is utilized in analytical chemistry for the identification and quantification of flavonoid compounds in plant extracts .

2. Biology:

- Plant Metabolism: The compound plays a role in plant metabolism, influencing growth and development processes .

- Mechanism of Action: this compound exhibits antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. Additionally, it inhibits pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Medical Applications

1. Antioxidant Properties:

- This compound has demonstrated significant antioxidant effects in various studies. For instance, it has been shown to enhance the activity of endogenous antioxidant enzymes in diabetic models, thereby reducing oxidative damage .

2. Anti-inflammatory Effects:

- Research indicates that this compound inhibits the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 (COX-2), which are critical in the pathogenesis of inflammatory diseases .

3. Anticancer Activity:

- This compound has shown promise in cancer therapy by inducing apoptosis in cancer cells through modulation of key signaling pathways like PI3K/AKT and MAPK. In vitro studies have reported its efficacy against various cancer types, including breast and colon cancers .

Industrial Applications

1. Nutraceuticals:

- Due to its health benefits, this compound is incorporated into functional foods and dietary supplements aimed at enhancing health and preventing chronic diseases .

2. Cosmetics:

- The compound's antioxidant properties make it valuable in the cosmetic industry for formulating skin care products that protect against oxidative stress .

Antioxidant Study

A study on diabetic rats demonstrated that this compound supplementation improved plasma glucose levels while restoring antioxidant enzyme activity, suggesting protective effects against diabetes-related oxidative stress .

Cancer Research

In vitro experiments indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via caspase activation pathways . Furthermore, it reduced tumor growth in animal models, highlighting its potential as an anticancer agent.

Summary Table of Applications

| Application Area | Specific Uses | Mechanisms |

|---|---|---|

| Chemistry | Model compound for glycosylation studies | Influences synthesis of flavonoid derivatives |

| Biology | Role in plant metabolism | Antioxidant and anti-inflammatory activities |

| Medicine | Antioxidant, anti-inflammatory, anticancer | Scavenges ROS; inhibits inflammatory cytokines; induces apoptosis |

| Industry | Nutraceuticals, cosmetics | Enhances health benefits; protects skin from oxidative damage |

Mechanism of Action

Kaempferol 4’-glucoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.

Anticancer Activity: Kaempferol 4’-glucoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, such as the PI3K/AKT and MAPK pathways

Comparison with Similar Compounds

Kaempferol 4’-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 3-O-glucoside: This compound has a glucose moiety attached to the 3 position of kaempferol.

Kaempferol 3-O-rutinoside: It contains a rutinose (disaccharide) moiety attached to the 3 position of kaempferol.

Quercetin 4’-glucoside: Similar to kaempferol 4’-glucoside but derived from quercetin, another flavonoid.

Kaempferol 4’-glucoside stands out due to its unique glycosylation at the 4’ position, which can influence its bioavailability, stability, and biological activity compared to other glycosides .

Biological Activity

Kaempferol 4'-glucoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound features a glucose moiety attached at the 4' position of the kaempferol structure. This specific glycosylation affects its bioavailability and biological activity compared to other flavonoid glycosides.

This compound exerts its biological effects through several mechanisms:

- Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. Studies show that kaempferol derivatives can enhance cellular antioxidant defenses by increasing glutathione levels in cells exposed to oxidative stressors like etoposide .

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines such as IL-6 and enzymes like cyclooxygenase-2 (COX-2), contributing to reduced inflammation in various tissues .

- Anticancer Activity : this compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK pathways. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and CT26 (colon cancer) .

Antioxidant Activity

Research indicates that this compound significantly enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress . A study demonstrated that co-incubation with etoposide increased HO-1 expression significantly when treated with kaempferol derivatives .

Anti-inflammatory Effects

This compound has been shown to decrease the production of inflammatory mediators. In animal models, it mitigated inflammation markers in brain tissues and preserved blood-brain barrier integrity, suggesting potential neuroprotective effects .

Anticancer Properties

In vitro studies have reported that this compound exhibits potent antiproliferative effects on several cancer cell lines. For instance, it inhibited the proliferation of HepG2 cells by inducing apoptosis through caspase activation and downregulating AKT phosphorylation .

Case Studies

- Neuroprotective Effects : In a study involving ovariectomized rats with induced cognitive impairment, kaempferol significantly reduced markers of oxidative stress and inflammation in the hippocampus. The treatment led to improved cognitive function and reduced neurotoxicity associated with reactive oxygen species .

- Cancer Research : A comparative study on various kaempferol derivatives highlighted that this compound had a notable effect on inhibiting tumor growth in mouse models of melanoma and colon cancer, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | High |

| Kaempferol 3-O-glucoside | Moderate | Moderate | Moderate |

| Quercetin 4'-glucoside | High | High | Moderate |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying kaempferol 4'-glucoside in plant extracts?

- Methodology : Ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF/MS) is widely used. This technique enables precise identification by comparing molecular ions and fragmentation patterns with literature or mass spectral databases. Quantification can be achieved via external calibration curves using purified standards, with validation through triplicate measurements (RSD < 5%) . Reverse-phase HPLC with UV detection (e.g., 265–370 nm) is also effective, particularly for flavonoid glycosides, and can be paired with diode-array detection (DAD) for purity assessment .

Q. How does this compound differ structurally from other kaempferol glycosides, and why is this significant?

- Methodology : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC) to confirm glycosylation positions. For example, this compound has a glucose moiety attached to the 4'-OH group of the B-ring, distinguishing it from 3-O- or 7-O-glycosides. This positional specificity influences bioavailability, solubility, and bioactivity, as glycosylation at the 4' position may enhance stability against enzymatic degradation compared to other sites .

Q. What are the primary natural sources of this compound, and how does its concentration vary across species?

- Methodology : Targeted metabolomics using LC-MS/MS on plant extracts (e.g., Astragalus danicus, Morus spp.) reveals species-specific accumulation. For instance, Astragalus samples from the Kemerovo Region showed kaempferol glucoside at 11.00 ± 1.60 mg/L, while Hypericum species exhibited lower levels. Multivariate analysis (PCA, HCA) of metabolomic data can correlate environmental factors (e.g., soil composition, UV exposure) with glycoside production .

Advanced Research Questions

Q. What experimental designs are optimal for studying the hepatoprotective mechanisms of this compound in vivo?

- Methodology : Use rodent models (e.g., APAP-induced liver injury) with pretreatment of this compound (10–50 mg/kg, oral). Measure biomarkers like ALT, AST, and γ-GT to assess hepatocyte integrity. Include histopathological evaluation (H&E staining) and molecular assays (Western blot, qPCR) to quantify NF-κB, TNF-α, and Nrf2 expression. A factorial design with control, APAP-only, and kaempferol+APAP groups (n = 8–10) ensures statistical robustness .

Q. How does this compound modulate the ASK-1/JNK pathway in oxidative stress models?

- Methodology : In vitro models (e.g., HepG2 cells exposed to H₂O₂ or APAP) treated with this compound (10–100 µM) can elucidate pathway interactions. Use phospho-specific antibodies to detect activated ASK-1 (Thr845) and JNK (Thr183/Tyr185). siRNA knockdown of Nrf2 or JNK can confirm dependency. Data should be normalized to total protein levels and validated via inhibitor studies (e.g., SP600125 for JNK) .

Q. What role does this compound play in plant UV tolerance, and how can this be experimentally validated?

- Methodology : Overexpression or knockout of glucosyltransferase genes (e.g., OsUGT706D1 in rice) in transgenic plants can link this compound biosynthesis to UV-B resistance. Quantify flavonoid glycosides via HPLC and assess photoprotection using chlorophyll fluorescence (Fv/Fm ratio) under UV stress. Comparative studies with wild-type and mutant lines (n = 15–20 plants per group) are critical .

Q. Are there contradictions in reported bioactivities of this compound, and how can these be resolved?

- Methodology : Discrepancies in antioxidant vs. pro-oxidant effects may arise from dose-dependent responses or assay conditions (e.g., DPPH vs. FRAP assays). Conduct dose–response curves (1–200 µM) across multiple assays and cell lines. Meta-analysis of published IC₅₀ values and molecular docking studies (e.g., AutoDock Vina) can predict interactions with redox-sensitive targets like Keap1 or cytochrome P450 enzymes .

Q. Methodological Considerations Table

Properties

IUPAC Name |

3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCGRWHWAGXNQS-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966598 | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-74-9 | |

| Record name | Kaempferol 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 4'-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.